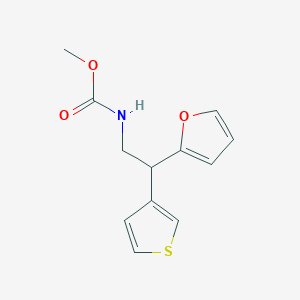

![molecular formula C9H11N3O2 B2839707 4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 338415-16-0](/img/structure/B2839707.png)

4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

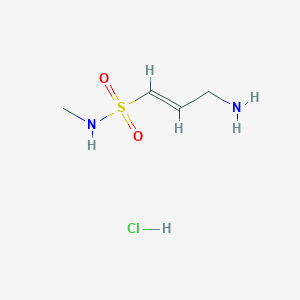

4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.206. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on pyridine derivatives, closely related to 4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, has led to the synthesis of various compounds with intriguing structural and optical properties. In a study, Cetina et al. (2010) synthesized and analyzed the structural features of several pyridine derivatives, including their fluorescence spectra in different solvents. The effect of substituents on their emission spectra was a key focus of this research (Cetina et al., 2010).

Corrosion Inhibition

A study by Ansari et al. (2015) investigated the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. This research is significant for understanding the industrial applications of these compounds in protecting metals against corrosion. The study used various techniques, including electrochemical impedance spectroscopy and potentiodynamic polarization, to analyze the inhibitors' effectiveness (Ansari et al., 2015).

Spectroscopic Analysis and Quantum Studies

Halim and Ibrahim (2022) conducted a detailed study involving the synthesis, spectral analysis, and quantum studies of novel pyridine derivatives. Their research provided insights into the nonlinear optical and thermodynamic properties of these compounds, crucial for their potential applications in various scientific and industrial fields (Halim & Ibrahim, 2022).

Synthesis and Crystal Structure

Moustafa and Girgis (2007) focused on the synthesis and crystal structure determination of pyridine derivatives. Their work, which involved X-ray data and detailed structural analysis, contributes to the broader understanding of these compounds' molecular configurations and potential applications in material science (Moustafa & Girgis, 2007).

Mecanismo De Acción

Target of Action

The compound 4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as Trifloxystrobin , is primarily used as a fungicide. Its primary targets are various fungal pathogens that cause diseases in crops .

Mode of Action

Trifloxystrobin belongs to the class of strobilurin fungicides. These fungicides work by inhibiting mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by Trifloxystrobin is the electron transport chain in the mitochondria of fungal cells. By inhibiting this pathway, Trifloxystrobin prevents the production of ATP, the primary energy molecule in cells. This lack of energy leads to the death of the fungal cells .

Pharmacokinetics

The pharmacokinetic properties of Trifloxystrobin are characterized by a low aqueous solubility and low volatility .

Result of Action

The result of Trifloxystrobin’s action is the effective control of various fungal diseases in crops. By inhibiting the energy production in fungal cells, Trifloxystrobin causes the death of these cells, thereby preventing the spread of the disease .

Action Environment

The action of Trifloxystrobin can be influenced by various environmental factors. For example, its low aqueous solubility means that it is less likely to be washed away by rain, thereby increasing its effectiveness. Its low volatility means that it may be less effective in hot, dry conditions .

Propiedades

IUPAC Name |

4-[(E)-methoxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-8(4-10)7(5-11-14-2)3-9(13)12-6/h5,7H,3H2,1-2H3,(H,12,13)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSMFHIAPHFYDO-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C=NOC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(=O)N1)/C=N/OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2839627.png)

![2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2839629.png)

![N-(2,5-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2839637.png)

![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2839638.png)

![TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE](/img/structure/B2839639.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2839643.png)

![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)

![(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2839647.png)